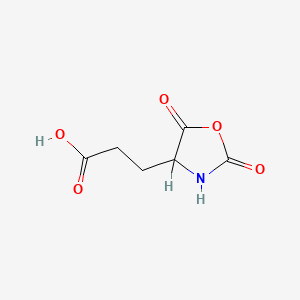

2,5-Dioxooxazolidine-4-propionic acid

Descripción

2,5-Dioxooxazolidine-4-propionic acid is a heterocyclic compound featuring a five-membered oxazolidine ring containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive dioxo groups and functionalized backbone.

Propiedades

Número CAS |

3981-39-3 |

|---|---|

Fórmula molecular |

C6H7NO5 |

Peso molecular |

173.12 g/mol |

Nombre IUPAC |

3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO5/c8-4(9)2-1-3-5(10)12-6(11)7-3/h3H,1-2H2,(H,7,11)(H,8,9) |

Clave InChI |

HREIIWNNSVGCED-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C1C(=O)OC(=O)N1 |

SMILES canónico |

C(CC(=O)O)C1C(=O)OC(=O)N1 |

Otros números CAS |

3981-39-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,5-dioxooxazolidine-4-propionic acid and its analogues:

| Compound Name | Ring Type | Substituent(s) | CAS Number | Key Characteristics |

|---|---|---|---|---|

| 2,5-Dioxooxazolidine-4-propionic acid | Oxazolidine | Propionic acid | Not provided | Reactive dioxo ring; polar due to carboxylic acid group. |

| (−)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | Imidazolidine | Methyl, propanoic acid | 43189-49-7 | Chiral center at C4; imidazolidine ring (two nitrogens) enhances hydrogen bonding. |

| 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | Imidazolidine | Phenyl, propanoic acid | 6939-92-0 | Hydrophobic phenyl group may improve membrane permeability. |

| Methyl 2,5-dioxooxazolidine-4-propionate | Oxazolidine | Methyl ester | Not provided | Ester form increases lipophilicity; likely a synthetic intermediate. |

| (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid | Imidazolidine | Propyl, acetic acid | 88193-40-2 | Shorter acetic acid chain and propyl group alter steric and solubility profiles. |

Reactivity and Stability

- Oxazolidine vs. Imidazolidine Rings : The oxazolidine ring in the target compound contains oxygen, which may increase susceptibility to hydrolysis compared to imidazolidine analogues (with two nitrogens) .

- Methyl esters (e.g., methyl 2,5-dioxooxazolidine-4-propionate) serve as prodrugs or intermediates, improving synthetic yield .

Research Findings and Trends

- Structural Diversity : Modifications at the C4 position (e.g., phenyl, methyl, propyl) significantly alter physicochemical properties, enabling customization for target applications .

- Stability Challenges : Oxazolidine-based compounds may require stabilization under physiological conditions, whereas imidazolidines offer enhanced hydrogen-bonding capacity .

- Emerging Analogs : Recent patents and commercial listings (e.g., Parchem Chemicals) highlight growing interest in imidazolidine diones for pharmaceutical and agrochemical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.